molecular formula C11H10O4 B1221001 5-Oxo-4-phenyltetrahydro-2-furoic acid CAS No. 22073-32-1

5-Oxo-4-phenyltetrahydro-2-furoic acid

Cat. No.: B1221001
CAS No.: 22073-32-1
M. Wt: 206.19 g/mol
InChI Key: URLJMITWYUZHGP-UHFFFAOYSA-N
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Description

5-Oxo-4-phenyltetrahydro-2-furoic acid is a bicyclic organic compound featuring a tetrahydrofuran (THF) ring substituted with a ketone group at position 5, a phenyl group at position 4, and a carboxylic acid moiety at position 2. Such compounds are often synthesized via cyclization reactions involving furan precursors or through Diels-Alder-like pathways, as seen in the synthesis of structurally related analogs . The phenyl group enhances aromatic interactions, while the carboxylic acid enables hydrogen bonding, influencing both physicochemical properties and biological activity.

Properties

CAS No.

22073-32-1

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-oxo-4-phenyloxolane-2-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-10(13)9-6-8(11(14)15-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)

InChI Key

URLJMITWYUZHGP-UHFFFAOYSA-N

SMILES

C1C(C(=O)OC1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(=O)OC1C(=O)O)C2=CC=CC=C2

Other CAS No.

22073-32-1

Related CAS

13389-96-3 (hydrochloride salt)

Synonyms

alpha-phenyltetrahydrofuranone-2-gamma-carboxylic acid
alpha-phenyltetrahydrofuranone-2-gamma-carboxylic acid, sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares 5-oxo-4-phenyltetrahydro-2-furoic acid with analogous compounds from the evidence, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
5-Oxo-4-phenyltetrahydro-2-furoic acid (hypothetical) C₁₁H₁₀O₄ 218.20 Phenyl (C₆H₅) at C4 Not reported in evidence
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid C₁₄H₂₂O₄ 254.32 Octyl (C₈H₁₇), methylene (CH₂=) at C4 Enzyme inhibitor (C75)
Tetrahydro-5-oxo-2-furancarboxylic Acid C₅H₆O₄ 130.10 No substituents (simplest analog) Not reported in evidence
(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid C₁₄H₂₂O₄ 254.32 Stereoisomer of C75 (trans-configuration) Enzyme inhibitor (trans-C75)

Key Observations:

  • Substituent Effects: The phenyl group in the hypothetical compound increases molecular weight and aromaticity compared to the unsubstituted analog (C₅H₆O₄).
  • Stereochemistry : The (2S,3R)-configured C75 isomer demonstrates the importance of stereochemistry in biological activity, as its trans-configuration may optimize enzyme-binding interactions .

Physicochemical and Crystallographic Data

  • Hydrogen Bonding : In related compounds (e.g., ’s fused isoindole derivative), O–H···O hydrogen bonds and weak C–H···π interactions stabilize crystal packing. Similar interactions are expected in 5-oxo-4-phenyltetrahydro-2-furoic acid, influencing solubility and solid-state stability .
  • Thermal Parameters: Refinement data for ’s compound highlight anisotropic displacement parameters for non-hydrogen atoms, a feature likely shared across crystalline 5-oxo-tetrahydrofuran derivatives .

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